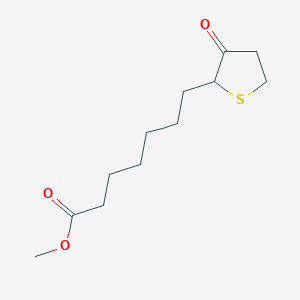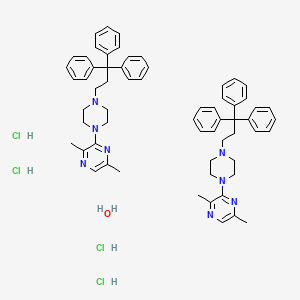
2,2-Dibromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dibromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with two bromine atoms and an ethoxyphenyl group attached to the cyclopropane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-ethoxybenzyl bromide with dibromocarbene, generated in situ from bromoform and a strong base such as potassium tert-butoxide. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired cyclopropane derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2,2-Dibromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding cyclopropane derivative with hydrogen atoms replacing the bromine atoms.
Oxidation Reactions: The ethoxyphenyl group can undergo oxidation to form corresponding phenolic derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of azido or thio-substituted cyclopropane derivatives.
Reduction: Formation of 2,2-dihydro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid.
Oxidation: Formation of 4-hydroxyphenyl derivatives.
科学研究应用
2,2-Dibromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-Dibromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromine atoms and the cyclopropane ring confer unique reactivity, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
相似化合物的比较
Similar Compounds
- 2,2-Dibromo-1-phenylcyclopropane-1-carboxylic acid
- 2,2-Dibromo-1-(4-methoxyphenyl)cyclopropane-1-carboxylic acid
- 2,2-Dibromo-1-(4-chlorophenyl)cyclopropane-1-carboxylic acid
Uniqueness
2,2-Dibromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and potentially improve its interaction with biological targets compared to similar compounds with different substituents.
属性
CAS 编号 |
63935-28-4 |
|---|---|
分子式 |
C12H12Br2O3 |
分子量 |
364.03 g/mol |
IUPAC 名称 |
2,2-dibromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H12Br2O3/c1-2-17-9-5-3-8(4-6-9)11(10(15)16)7-12(11,13)14/h3-6H,2,7H2,1H3,(H,15,16) |
InChI 键 |
ZQRKNYSQBDARMV-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C2(CC2(Br)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


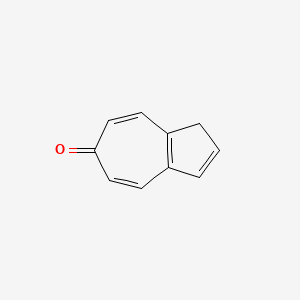
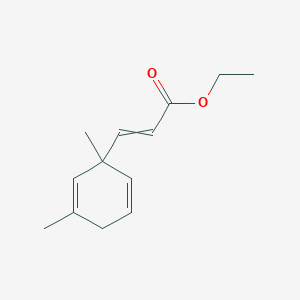
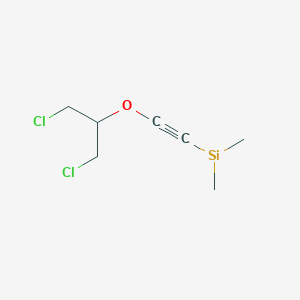
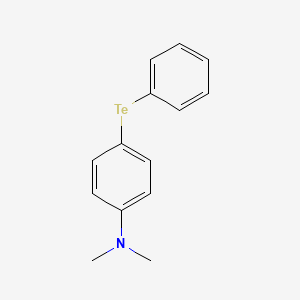
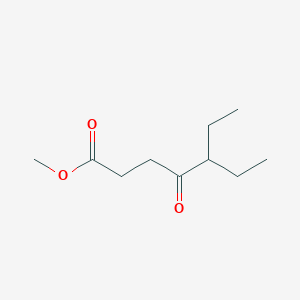
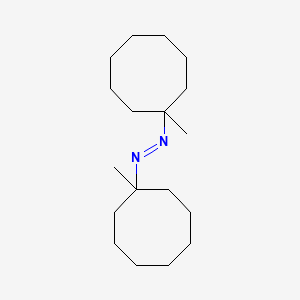
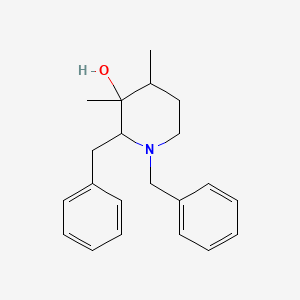
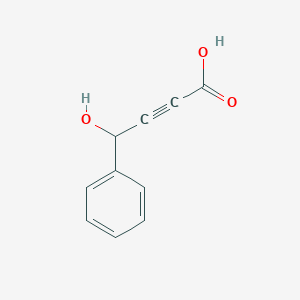
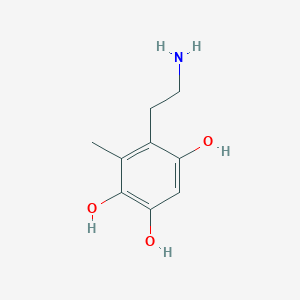
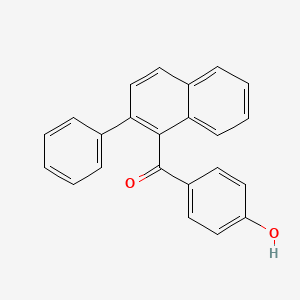
![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}pyrimidin-2(1H)-one](/img/structure/B14496664.png)
![4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14496671.png)
